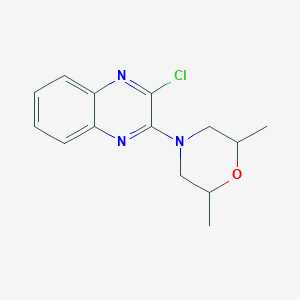

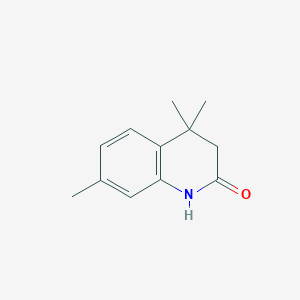

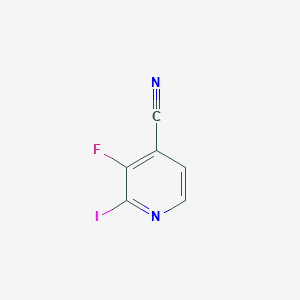

2-氯-3-(2,6-二甲基吗啉-4-基)喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those similar to 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline, often involves strategic amination reactions. A notable method includes the Buchwald–Hartwig amination, which has been successfully applied to synthesize a range of 2-(aryl/heteroaryl)-6-(morpholin-4-yl) quinolines with yields ranging from 60–88% (Bonacorso et al., 2018). These syntheses start from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and morpholine, demonstrating a flexible approach to accessing various quinoxaline derivatives.

Molecular Structure Analysis

Quinoxaline derivatives exhibit intriguing photophysical properties due to their aromatic heterocyclic structures. These properties include intraligand and charge-transfer type transitions, which are indicative of the complex electronic interactions within the molecule and its potential for various applications, from materials science to biochemistry (Bonacorso et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of quinoxaline derivatives, including 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline, often involves interactions with nucleophilic reagents. For example, reactions with aromatic amines in a basic medium can lead to the formation of arylamino quinoxalines, showcasing the compound's versatility in undergoing nucleophilic substitution reactions (Badr et al., 1983).

Physical Properties Analysis

The physical properties of quinoxaline derivatives are closely tied to their molecular structures. Their solubility, melting points, and photophysical behaviors are influenced by the nature of the substituents on the quinoxaline core. The specific physical properties of 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline would be determined by its molecular structure, particularly the electron-donating effects of the morpholinyl group and the electron-withdrawing influence of the chloro substituent.

Chemical Properties Analysis

Chemical properties such as reactivity towards DNA, potential for forming hydrogen bonds, and interactions with other molecules are essential aspects of quinoxaline derivatives' chemical behavior. These interactions can be pivotal for applications in drug design and material science, where specific chemical properties can be exploited for targeted functionalities (Bonacorso et al., 2018).

科学研究应用

1. OLED中的电子传输材料

含有喹啉基团的化合物,如2-氯-3-(2,6-二甲基吗啉-4-基)喹啉,被用作有机发光二极管(OLEDs)中的电子传输材料。它们具有良好的电子亲和性和热稳定性,适用于高性能的磷光OLEDs (Yin et al., 2016)。

2. 腐蚀抑制

喹啉衍生物被用于其腐蚀抑制性能。它们被用作酸性环境中金属的腐蚀抑制剂,通过电化学和计算研究展示出显著的抑制效率 (Chaouiki et al., 2020)。

3. 合成和化学反应

2-氯-3-(2,6-二甲基吗啉-4-基)喹啉和类似化合物被用于研究其合成和与各种亲核试剂的反应。这包括对它们的化学行为和在生产其他复杂分子中的潜在应用的研究 (El‐Deen & Mahmoud, 2000)。

4. 抗癌研究

合成喹啉衍生物并评估其抗癌活性。它们显示出作为潜在抗癌药物的希望,对某些癌细胞系具有选择性细胞毒性 (Othman et al., 2019)。

5. 抗菌活性

合成新的喹啉衍生物并测试其抗菌活性。这些研究有助于寻找新型抗菌剂,特别是针对各种细菌和真菌菌株 (Singh et al., 2010)。

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4-(3-chloroquinoxalin-2-yl)-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-9-7-18(8-10(2)19-9)14-13(15)16-11-5-3-4-6-12(11)17-14/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSAXEDZFNRAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)

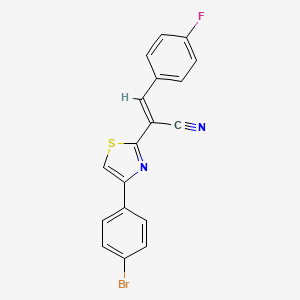

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)